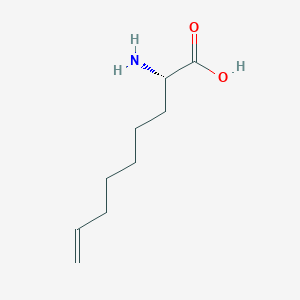

(S)-2-Aminonon-8-enoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminonon-8-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMSSWRWDBZUFC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCCCCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586518 | |

| Record name | (2S)-2-Aminonon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924307-76-6 | |

| Record name | (2S)-2-Aminonon-8-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2-Aminonon-8-enoic Acid: A Bifunctional Building Block for Advanced Drug Discovery

Introduction: The Strategic Value of Bifunctional Unnatural Amino Acids

In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures with enhanced therapeutic properties is relentless. Unnatural amino acids (UAAs) have emerged as powerful tools to transcend the limitations of the canonical 20 amino acids, enabling the synthesis of peptides and peptidomimetics with improved stability, target selectivity, and unique functionalities. (S)-2-Aminonon-8-enoic acid stands out as a particularly intriguing UAA due to its bifunctional nature. It possesses both a primary amine and a terminal alkene, offering two distinct points for chemical modification. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a chiral non-proteinogenic amino acid characterized by a nine-carbon chain with a primary amine at the alpha-position (C2) and a terminal double bond between C8 and C9. The (S)-stereochemistry at the alpha-carbon is a key feature for its use in creating biologically active molecules that can mimic or interact with natural peptide systems.

| Property | Value | Source |

| Chemical Formula | C₉H₁₇NO₂ | |

| Molecular Weight | 171.24 g/mol | |

| CAS Number | 924307-76-6 | |

| Appearance | White solid (predicted) | General knowledge |

| Boiling Point | 303 °C at 760 mmHg (predicted) | General chemical databases |

| Density | 1.002 g/cm³ (predicted) | General chemical databases |

| Solubility | Expected to be soluble in water and polar organic solvents. | General amino acid properties |

Synthesis of this compound

A practical and highly enantioselective synthesis of this compound has been developed, which is crucial for its availability in research and development. A notable one-pot process utilizes an enzymatic reductive amination as the key step to install the chiral amine.

Synthetic Scheme Overview

The synthesis begins with a Grignard reaction, followed by an enzymatic reductive amination to set the stereocenter, and concludes with a protection step to yield the iso-Boc protected amino acid, which can then be deprotected.

(S)-2-Aminonon-8-enoic acid structural formula

An In-depth Technical Guide to (S)-2-Aminonon-8-enoic Acid: A Versatile Building Block for Modern Drug Discovery

Introduction

In the landscape of modern pharmaceutical development and chemical biology, the strategic use of non-proteinogenic, or "unnatural," amino acids has become a cornerstone of innovation. These unique molecular entities serve as powerful tools to modulate the pharmacological profiles of peptide-based therapeutics, act as chiral scaffolds for complex molecule synthesis, and function as precision probes for exploring biological systems.[1] Among this diverse class of compounds, this compound emerges as a particularly noteworthy building block, distinguished by its unique combination of an α-amino acid core, defined (S)-stereochemistry, a flexible aliphatic spacer, and a chemically addressable terminal alkene.

The incorporation of unnatural amino acids into peptide structures can confer significant advantages, including enhanced metabolic stability, constrained and predictable conformations, and improved potency.[1] The versatility of these building blocks has propelled their use in cutting-edge applications, from peptide-based pharmaceuticals to the site-specific construction of antibody-drug conjugates (ADCs).[1] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the structural properties, plausible enantioselective synthetic strategies, and high-value applications of this compound.

Part 1: Molecular Profile and Physicochemical Characteristics

A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective application in research and development. This section delineates the structural and physicochemical attributes of this compound.

Structural Formula and Stereochemistry

This compound is a chiral α-amino acid. Its structure is defined by a nine-carbon backbone featuring a carboxylic acid and an amine group attached to the alpha-carbon (C2). The stereochemistry at this chiral center is designated as (S) according to the Cahn-Ingold-Prelog priority rules. A terminal double bond is located between C8 and C9, providing a key functional handle for subsequent chemical modifications.

Caption: 2D Structural Formula of this compound.

Physicochemical Data Summary

The key identifiers and computed properties of this compound are summarized below. These parameters are critical for database searches, regulatory documentation, and computational modeling of its behavior.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-aminonon-8-enoic acid | [2] |

| CAS Number | 924307-76-6 | [3][4][5] |

| Molecular Formula | C₉H₁₇NO₂ | [3][4] |

| Molecular Weight | 171.24 g/mol | [4][6] |

| Canonical SMILES | C=CCCCCCC(C(=O)O)N | [6] |

| InChI | 1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m0/s1 | [5] |

| InChIKey | LKMSSWRWDBZUFC-QMMMGPOBSA-N | [5] |

| MDL Number | MFCD11977264 | [3][4][5] |

| PubChem CID | 16655537 | [2][3] |

Part 2: Synthesis and Characterization Strategies

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. For this compound, the key disconnection is at the Cα-Cβ bond, separating the chiral amino acid core from the C7 alkenyl side chain. This suggests a strategy involving the alkylation of a chiral glycine enolate equivalent with a suitable C7 electrophile.

References

(S)-2-Aminonon-8-enoic acid molecular weight

An In-depth Technical Guide to (S)-2-Aminonon-8-enoic Acid: A Strategic Building Block for Advanced Drug Development

Abstract

This compound is a non-canonical amino acid (ncAA) of significant interest in contemporary medicinal chemistry and drug development. Characterized by an (S)-alpha-amino group, a seven-carbon aliphatic side chain, and a terminal alkene, this molecule serves as a versatile synthetic building block. Its molecular weight is 171.24 g/mol .[1][2][3] The strategic placement of the terminal double bond makes it an ideal substrate for bio-orthogonal reactions, most notably olefin metathesis, enabling the synthesis of conformationally constrained or "stapled" peptides. Such peptides often exhibit enhanced proteolytic stability, cell permeability, and binding affinity to their biological targets compared to their linear counterparts. This guide provides an in-depth analysis of the physicochemical properties of this compound, outlines a representative synthetic protocol, details its application in a complete workflow for stapled peptide synthesis, and discusses its broader implications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties and Identification

Precise characterization is the foundation of all subsequent experimental work. This compound is identified by a unique set of physical and chemical properties that dictate its handling, reactivity, and analytical profile.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-aminonon-8-enoic acid | [4] |

| Synonyms | (S)-2-(6'-Heptenyl)Glycine | [1] |

| CAS Number | 924307-76-6 | [1][4] |

| Molecular Formula | C₉H₁₇NO₂ | [1][2][5] |

| Molecular Weight | 171.24 g/mol | [1][2][3] |

| Monoisotopic Mass | 171.125928785 Da | [2] |

| InChI Key | LKMSSWRWDBZUFC-QMMMGPOBSA-N | |

| SMILES | C=CCCCCCC--INVALID-LINK--C(=O)O | [4][5] |

| Storage Conditions | Inert atmosphere, dark place, room temperature |

The presence of both a carboxylic acid and an amino group makes the molecule zwitterionic at neutral pH. Its long aliphatic chain confers significant hydrophobic character, while the terminal alkene provides a specific site for chemical modification.

Strategic Importance in Medicinal Chemistry: Enabling Peptide Macrocyclization

The incorporation of ncAAs into peptides is a cornerstone of modern drug design, allowing chemists to overcome the inherent limitations of native peptides, such as poor stability and low membrane permeability. The unique value of this compound lies in its terminal alkene, a functional group that is largely inert to biological conditions but highly reactive under the specific influence of transition metal catalysts.

This makes it a prime candidate for Ring-Closing Metathesis (RCM) , a powerful reaction that forms a new carbon-carbon double bond by joining two existing alkene moieties within the same molecule. When two residues of this compound (or a similar alkenyl amino acid) are incorporated into a single peptide chain, RCM can be used to "staple" the peptide into a cyclic conformation.

The Causality Behind Macrocyclization:

-

Pre-organization and Affinity: By locking the peptide into a specific conformation that mimics its bound state, the entropic penalty of binding to a target protein is significantly reduced. This often translates to a dramatic increase in binding affinity.

-

Proteolytic Resistance: The cyclic structure and the unnatural amino acid residues sterically hinder the approach of proteases, enzymes that would rapidly degrade a linear, natural peptide in vivo. This directly increases the molecule's biological half-life.

-

Enhanced Permeability: Constraining the peptide backbone can mask polar amide bonds and promote the formation of internal hydrogen bonds, increasing the molecule's overall hydrophobicity and facilitating passive diffusion across cell membranes.

Caption: Conceptual workflow of Ring-Closing Metathesis (RCM).

Synthesis and Characterization Protocol

While commercially available, understanding the synthesis of this compound provides insight into its quality control and potential impurities. A common route relies on the stereoselective alkylation of a chiral glycine equivalent.

Protocol 3.1: Representative Synthesis via Schöllkopf Chiral Auxiliary

This protocol is a representative method adapted from established procedures for synthesizing chiral alpha-amino acids.

Step 1: Deprotonation of the Bis-Lactim Ether

-

Under an inert argon atmosphere, dissolve the Schöllkopf auxiliary, (2S,5S)-2,5-dihydro-3,6-dimethoxy-2,5-diisopropylpyrazine, in anhydrous tetrahydrofuran (THF) at -78°C.

-

Add n-butyllithium (n-BuLi) dropwise over 20 minutes. The causality here is that the acidic protons adjacent to the nitrogen and methoxy groups are removed by the strong base, generating a nucleophilic carbanion.

-

Stir the resulting deep red solution for 30 minutes at -78°C.

Step 2: Alkylation

-

Add a solution of 7-bromo-1-heptene in anhydrous THF to the anion solution dropwise. The nucleophilic carbanion attacks the electrophilic carbon of the alkyl bromide in an Sₙ2 reaction. The steric bulk of the diisopropyl groups directs the incoming alkyl halide to the opposite face, ensuring high diastereoselectivity.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Self-Validation: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Hydrolysis and Product Isolation

-

Quench the reaction by adding 2 M hydrochloric acid (HCl) and stir vigorously for 6 hours at room temperature. The acidic conditions hydrolyze the bis-lactim ether to release the free amino acid.

-

Extract the aqueous layer with diethyl ether to remove the chiral auxiliary byproduct.

-

Apply the aqueous solution to a Dowex 50WX8 ion-exchange column. Wash with deionized water, then elute the amino acid with 2 M ammonium hydroxide (NH₄OH).

-

Lyophilize the collected fractions to yield this compound as a white solid.

Step 4: Final Characterization

-

Mass Spectrometry: Confirm the molecular weight via Electrospray Ionization Mass Spectrometry (ESI-MS). Expect to see [M+H]⁺ at m/z 172.13.

-

NMR Spectroscopy: Verify the structure using ¹H and ¹³C NMR. Key ¹H NMR signals will include the terminal vinyl protons (~4.9-5.1 ppm and ~5.7-5.9 ppm) and the alpha-proton (~3.7 ppm).

-

Chiral Purity: Assess the enantiomeric excess (% ee) using chiral HPLC or by derivatization with a chiral agent (e.g., Marfey's reagent) followed by standard HPLC analysis.

Application Workflow: Solid-Phase Synthesis of a Stapled Peptide

This section details a complete, self-validating workflow for using this compound to create a model stapled peptide.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) and RCM.

Protocol 4.1: Stapled Peptide Synthesis

Step 1: Solid-Phase Peptide Synthesis (SPPS)

-

Swell Rink Amide resin in N,N-Dimethylformamide (DMF).

-

Perform standard Fmoc-based SPPS cycles:

-

Deprotection: Treat resin with 20% piperidine in DMF to remove the Fmoc protecting group.

-

Coupling: Couple the next Fmoc-protected amino acid using a standard activator like HBTU and a base like DIPEA.

-

-

Incorporate Fmoc-(S)-2-Aminonon-8-enoic acid-OH at the desired positions within the sequence. Causality: A double coupling may be required for this bulky ncAA to ensure the reaction goes to completion.

-

Self-Validation: After each coupling step, perform a Kaiser test. A negative result (beads remain colorless) confirms complete coupling.

Step 2: On-Resin Ring-Closing Metathesis (RCM)

-

After final Fmoc deprotection, wash the resin extensively with dichloromethane (DCM) and then with 1,2-dichloroethane (DCE).

-

Prepare a solution of a Grubbs catalyst (e.g., 3rd generation) in DCE. The choice of a modern, phosphine-free catalyst is crucial for compatibility with peptide functional groups and efficiency.

-

Add the catalyst solution to the resin and agitate under an argon atmosphere for 4-8 hours.

-

Self-Validation: Take a small sample of resin, cleave the peptide, and analyze by LC-MS. The expected mass of the cyclized product should be observed, which will be 28 Da less than the linear di-alkene precursor due to the loss of ethylene.

Step 3: Cleavage and Purification

-

Wash the resin thoroughly to remove all traces of the ruthenium catalyst.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

-

Precipitate the crude peptide in cold diethyl ether and centrifuge to obtain a pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.

Future Outlook and Advanced Applications

The utility of this compound extends beyond simple macrocyclization. The resulting alkene in the stapled peptide is itself a functional handle for further modifications, such as:

-

Thiol-ene "click" reactions to conjugate drugs, imaging agents, or polyethylene glycol (PEG) chains.

-

Hydrogenation to create a saturated, and potentially more stable, aliphatic staple.

-

Epoxidation or dihydroxylation to introduce new polar functionalities.

Furthermore, its role as a key building block in the synthesis of complex natural product analogs, such as HDAC inhibitors, highlights its importance in generating novel chemical entities for high-throughput screening and lead optimization.[6]

References

Beyond the Canonical 20: A Technical Guide to the Biological Significance of Non-Proteinogenic Amino Acids in Research and Drug Development

Abstract

Non-proteinogenic amino acids (NPAAs), a vast and structurally diverse class of molecules extending beyond the 22 proteinogenic amino acids, represent a significant frontier in biochemical research and pharmaceutical development.[1] While not encoded in the universal genetic code, these unique amino acids are integral to a multitude of biological processes, serving as metabolic intermediates, signaling molecules, and crucial components of natural defense mechanisms.[1][2] In the realm of drug discovery, the strategic incorporation of NPAAs into peptide-based therapeutics has emerged as a powerful tool to overcome the inherent limitations of their natural counterparts, such as metabolic instability.[3][4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological significance of NPAAs, detailing their diverse functions, biosynthetic pathways, and transformative applications in modern medicine. We will explore key examples of NPAAs, from their roles as neurotransmitters to their impact on peptide drug stability, and provide detailed experimental protocols for their analysis and utilization.

The Expanding Universe of Amino Acids: A Departure from the Central Dogma

The central dogma of molecular biology elegantly describes the flow of genetic information from DNA to RNA to protein, built from a canonical set of 20 (in eukaryotes) to 22 amino acids.[5] However, nature's biochemical repertoire is far more extensive, with over 1,000 known naturally occurring and synthetically derived non-proteinogenic amino acids.[1] These NPAAs are not incorporated into proteins via ribosomal translation but play a myriad of other vital roles.[2]

NPAAs can be broadly categorized based on their structure, such as their chirality (D- versus L-isomers), the length of their backbone (α-, β-, or γ-amino acids), or the presence of unique chemical groups.[1] This structural diversity is the foundation of their functional versatility.

Key Biological Roles of Non-Proteinogenic Amino Acids:

-

Metabolic Intermediates: NPAAs are crucial players in fundamental metabolic pathways. For instance, ornithine and citrulline are key intermediates in the urea cycle, the primary pathway for ammonia detoxification in mammals.[6][7]

-

Signaling Molecules: Certain NPAAs function as potent signaling molecules, particularly in the nervous system. A prime example is gamma-aminobutyric acid (GABA) , the principal inhibitory neurotransmitter in the mammalian central nervous system, which regulates neuronal excitability.[1][8]

-

Defense Mechanisms: In many organisms, particularly plants and microorganisms, NPAAs serve as defense compounds against herbivores and pathogens.[6]

-

Components of Bioactive Peptides: Microorganisms often synthesize bioactive peptides containing NPAAs through non-ribosomal peptide synthesis (NRPS). These peptides include many important antibiotics and other therapeutics.

Spotlight on Key Non-Proteinogenic Amino Acids

To appreciate the profound impact of NPAAs, a closer examination of specific examples is warranted.

GABA: The Brain's Primary Pacemaker

Gamma-aminobutyric acid (GABA) is a γ-amino acid that acts as the primary inhibitory neurotransmitter in the adult mammalian brain.[8][9] Its role in reducing neuronal excitability is critical for maintaining balanced neural activity.[8] Dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[8]

Biosynthesis and Signaling: GABA is synthesized from the proteinogenic amino acid glutamate via the enzyme glutamate decarboxylase (GAD).[8][9] Following its release into the synaptic cleft, GABA binds to its receptors (GABA-A and GABA-B) on postsynaptic neurons, leading to hyperpolarization and a reduced likelihood of firing an action potential.[10]

References

- 1. peptide.com [peptide.com]

- 2. Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. GitHub - juliomarcopineda/peptide-serum-stability: Analyze possible peptide fragments with peptide serum stability studies. [github.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Enantioselective Synthesis of Chiral Amino Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The stereochemical configuration of amino acids is a critical determinant of biological function and, consequently, therapeutic efficacy and safety. The ability to selectively synthesize a single enantiomer of an amino acid is a cornerstone of modern pharmaceutical development, enabling the creation of highly specific and potent drugs while minimizing off-target effects. This in-depth technical guide provides a comprehensive overview of the core strategies for chiral amino acid synthesis. Moving beyond a simple recitation of methods, this document elucidates the mechanistic underpinnings and practical considerations that guide the selection and execution of synthetic routes. We will explore the field-proven insights behind asymmetric catalysis, the elegance and efficiency of biocatalysis, the utility of chiral auxiliaries, and the enduring relevance of classical resolution techniques. Detailed protocols, comparative data, and workflow visualizations are provided to equip researchers with the knowledge to navigate this vital area of synthetic chemistry.

The Imperative of Chirality in Amino Acid Synthesis

With the exception of glycine, all proteinogenic amino acids are chiral, possessing a stereocenter at the α-carbon. In biological systems, L-amino acids are almost exclusively utilized in ribosomal protein synthesis, while D-amino acids play crucial roles in bacterial cell walls and as neurotransmitters.[1][2] This inherent biological stereospecificity means that the enantiomers of a chiral amino acid-based drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1] Therefore, the precise and efficient synthesis of enantiomerically pure amino acids is not merely an academic challenge but a fundamental requirement for the development of safe and effective pharmaceuticals.[1][3]

This guide will traverse the primary methodologies employed in both academic and industrial settings to achieve exacting stereochemical control.

Core Strategies in Asymmetric Synthesis

The modern synthetic chemist has a powerful arsenal of methods to construct chiral amino acids. These can be broadly categorized into asymmetric catalytic methods, biocatalytic approaches, and classical strategies involving chiral auxiliaries or resolution.

Asymmetric Catalysis: Building Chirality with Substoichiometric Control

Catalytic asymmetric synthesis represents one of the most elegant and atom-economical approaches, wherein a small amount of a chiral catalyst generates a large quantity of an enantioenriched product.[1]

Asymmetric hydrogenation (AH) of prochiral precursors is a robust and widely industrialized method for producing chiral α- and β-amino acids.[3][4][5][6][7] The core principle involves the hydrogenation of a carbon-carbon or carbon-nitrogen double bond in a substrate using a chiral transition metal complex, typically based on rhodium, ruthenium, or iridium, coordinated to a chiral phosphine ligand.[1][3]

The choice of catalyst is dictated by the substrate. For α-amino acid synthesis, prochiral enamides or dehydroamino acid (DAA) derivatives are common precursors.[1][3] The mechanism often involves the coordination of the substrate to the metal center, forming a chelate that directs the delivery of hydrogen from one face of the double bond, thereby establishing the stereocenter. The seminal work by Knowles and Noyori, which led to the 2001 Nobel Prize in Chemistry, laid the foundation for this field.[7]

-

Causality in Experimental Design : The success of AH is critically dependent on the "lock-and-key" interaction between the substrate and the chiral catalyst. The electronic and steric properties of the chiral ligand (e.g., Josiphos, f-Binaphane) create a specific chiral pocket around the metal center.[4][6] The substrate's functional groups (e.g., the amide in an enamide) act as directing groups, ensuring a specific binding geometry that leads to high enantioselectivity.[6] For instance, the hydrogenation of unprotected β-enamine esters can be achieved with high efficiency using Rh complexes with Josiphos-type ligands, obviating the need for N-protecting group chemistry.[6]

Workflow: Asymmetric Hydrogenation of a Prochiral Enamide

Caption: General workflow for chiral amino acid synthesis via asymmetric hydrogenation.

Chiral Phase-Transfer Catalysis (PTC) is a powerful method for the asymmetric alkylation of glycine derivatives.[8][9][10] This technique utilizes a chiral quaternary ammonium salt (the phase-transfer catalyst) to shuttle an anionic nucleophile from an aqueous phase to an organic phase, where it reacts with an electrophile.[8]

A common strategy involves the alkylation of a glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester. The prochiral glycine enolate is generated in the aqueous basic phase and then forms a tightly associated, chiral ion pair with the catalyst. This chiral complex migrates into the organic phase, and the steric environment created by the catalyst dictates the face-selective alkylation of the enolate. Structurally rigid, C₂-symmetric spiro ammonium salts derived from 1,1'-bi-2-naphthol (BINOL) have proven to be exceptionally effective catalysts for this transformation, affording a wide variety of α-amino acids with high enantioselectivity under mild conditions.[8]

-

Self-Validating System : The protocol's integrity relies on the catalyst's ability to enforce stereocontrol. The observed enantiomeric excess (ee) is a direct measure of the catalyst's performance and the fidelity of the chiral ion pair's reaction trajectory. Since both (R)- and (S)-enantiomers of the BINOL-derived catalyst are readily available, the synthesis can be directed to produce either the natural or unnatural amino acid enantiomer, providing an internal validation of the method's stereochemical control.[8]

Protocol: Asymmetric Alkylation via Chiral Phase-Transfer Catalysis [8]

-

Reaction Setup : To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv.) and an alkyl halide (1.2 equiv.) in toluene (5 mL/mmol) at 0 °C, add the chiral N-spiro quaternary ammonium bromide catalyst (1 mol%).

-

Base Addition : Add 50% aqueous potassium hydroxide (5 mL/mmol) to the mixture.

-

Reaction : Stir the biphasic mixture vigorously at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching : Upon completion, quench the reaction by adding water and separate the organic layer.

-

Extraction : Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification (Intermediate) : Concentrate the solution under reduced pressure and purify the resulting crude product by silica gel chromatography to yield the protected, alkylated amino acid ester.

-

Deprotection : Hydrolyze the ester and imine protecting groups under acidic conditions (e.g., 1N HCl) to yield the final α-amino acid.

-

Analysis : Determine the enantiomeric excess of the final product using chiral high-performance liquid chromatography (HPLC).

Biocatalysis: Harnessing Nature's Catalysts

Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions, making them highly attractive catalysts for industrial synthesis.[11][12] For chiral amino acid production, several classes of enzymes are particularly important.

Amino acid dehydrogenases (AADHs) catalyze the direct reductive amination of α-keto acids using ammonia as the amino donor and a nicotinamide cofactor (NADH or NADPH) as the reducing agent.[12][13] This one-step conversion of a prochiral starting material into a single enantiomer is highly efficient.[12]

-

Causality in Experimental Design : The primary challenge in this system is the stoichiometric requirement for the expensive cofactor. To make the process economically viable, an efficient in situ cofactor regeneration system is essential. This is typically achieved by adding a second enzyme, such as formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), and its corresponding substrate (formate or glucose).[13] The regeneration enzyme recycles the oxidized cofactor (NAD⁺/NADP⁺) back to its active reduced form, allowing the AADH to continue turning over. The choice of regeneration system depends on cost, substrate compatibility, and byproduct tolerance.

Diagram: Enzymatic Reductive Amination with Cofactor Regeneration

Caption: A coupled-enzyme system for chiral amino acid synthesis.

Transaminases (TAs), or aminotransferases, are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (like L-alanine or isopropylamine) to a prochiral ketone or keto acid acceptor.[14] Their high stereoselectivity makes them ideal for chiral amine and amino acid synthesis.

-

Trustworthiness of the Protocol : The reaction equilibrium can sometimes be unfavorable. To drive the reaction to completion, the equilibrium can be shifted by using a high concentration of the amino donor or by removing one of the byproducts. For example, when using isopropylamine as the donor, the acetone byproduct can be removed by evaporation. Alternatively, enzyme cascades can be designed where the byproduct is consumed in a subsequent reaction.[14] Protein engineering has been extensively used to create transaminase variants with expanded substrate scope, improved stability, and enhanced activity toward non-natural substrates.[14]

Classical Approaches: Enduring and Effective Strategies

The Strecker synthesis, one of the oldest methods for making amino acids, involves the reaction of an aldehyde, ammonia, and cyanide to form an α-aminonitrile, which is then hydrolyzed.[15] The asymmetric variant achieves stereocontrol through the use of a chiral auxiliary or a chiral catalyst.[15][16][17]

One powerful approach employs a recoverable chiral auxiliary, such as (R)-phenylglycine amide.[16][17] The reaction between the aldehyde, the chiral auxiliary, and cyanide generates a diastereomeric mixture of α-amino nitriles. Through a process called crystallization-induced asymmetric transformation, one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that single, desired diastereomer.[16][17] This allows for the isolation of a diastereomerically pure product in high yield, which can then be converted to the target enantiopure amino acid.

While asymmetric synthesis is often preferred, the resolution of a racemic mixture remains a viable and industrially important strategy, especially when a cost-effective synthesis of the racemate is available.[1] Resolution separates a 50:50 mixture of enantiomers into its individual components.

-

Classical Resolution : Involves forming diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent (e.g., tartaric acid). The resulting diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.[15]

-

Enzymatic Kinetic Resolution : This method exploits the stereoselectivity of enzymes. An enzyme, such as an acylase, will selectively act on only one enantiomer of a racemic mixture.[12] For example, an acylase can selectively hydrolyze the N-acetyl group from the L-enantiomer of a racemic N-acetyl-DL-amino acid mixture. The resulting L-amino acid and the unreacted N-acetyl-D-amino acid can then be easily separated. The major drawback is that the theoretical maximum yield for the desired enantiomer is 50%.[12]

Comparative Analysis of Core Methodologies

The choice of synthetic strategy depends on factors such as the target molecule's structure, required scale, cost of reagents, and available equipment.

| Methodology | Typical ee% | Key Advantages | Key Limitations | Industrial Applicability |

| Asymmetric Hydrogenation | >95% | High efficiency, broad substrate scope, atom economical.[4][6] | Requires high-pressure equipment, precious metal catalysts can be expensive. | High (e.g., L-DOPA synthesis) |

| Chiral Phase-Transfer Catalysis | 90-99% | Mild reaction conditions, operational simplicity, broad applicability for α-alkylation.[8][10] | Catalyst loading can be higher than AH, potential for side reactions. | Moderate to High |

| Enzymatic (e.g., AADH) | >99% | Exceptional selectivity, mild aqueous conditions, environmentally benign.[11][12] | Cofactor regeneration required, limited to natural-like substrates (can be overcome by engineering).[14][18] | High and growing |

| Asymmetric Strecker Synthesis | >98% | Uses inexpensive starting materials, potential for crystallization-induced asymmetric transformation.[16][17] | Use of cyanide requires stringent safety protocols. | High |

| Enzymatic Kinetic Resolution | >99% | High selectivity, mild conditions. | Maximum theoretical yield of 50%, requires separation of product from starting material.[12] | Moderate (often replaced by asymmetric methods) |

Future Directions and Conclusion

The field of chiral amino acid synthesis continues to evolve, driven by the increasing demand for structurally complex and non-proteinogenic amino acids for drug discovery.[19] Emerging areas include the use of photoredox catalysis to enable novel bond formations under mild conditions and the development of chemoenzymatic and multi-enzyme cascade reactions that combine the best features of chemical and biological catalysis to create highly efficient and streamlined synthetic routes.[20][21][22]

References

- 1. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]

- 2. esports.bluefield.edu - Advanced Chiral Synthesis Of Amino Acids [esports.bluefield.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric hydrogenation and other methods for the synthesis of unnatural amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Design of high-performance chiral phase-transfer catalysts with privileged structures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Allylglycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allylglycine, a seemingly simple derivative of the amino acid glycine, has carved a significant niche in the annals of neuroscience and peptide chemistry. Initially identified for its potent convulsant properties, it has evolved into an indispensable tool for modeling epilepsy and dissecting the intricacies of GABAergic neurotransmission. Its primary mechanism, the inhibition of glutamate decarboxylase (GAD), the rate-limiting enzyme in GABA synthesis, has been a cornerstone in understanding the balance between neuronal excitation and inhibition. Beyond its neuroscientific applications, the allyl moiety of allylglycine has rendered it a valuable non-canonical amino acid in peptide synthesis, offering a versatile chemical handle for creating novel peptide structures with enhanced therapeutic potential. This guide provides a comprehensive exploration of the discovery, history, synthesis, and multifaceted applications of allylglycine and its derivatives, offering both foundational knowledge and practical, field-proven insights for researchers and drug development professionals.

The Genesis of a Neuroscientific Tool: Discovery and Early History

The story of allylglycine begins not with a flash of biological insight, but with the quiet work of synthetic chemistry. While the exact first synthesis is not prominently documented, early methods were described as being of "primarily theoretical interest because of their cost" in a 1947 patent.[1] These initial processes involved multi-step reactions, such as the reaction of allylamine with ethyl bromoacetate followed by hydrolysis, which were deemed uneconomical for large-scale production.[1]

A significant step forward came in 1947 when Robert S. Long and Corris M. Hofmann, working for the American Cyanamid Company, patented an "improved process for preparing allylglycine."[1] Their method, a single-step reaction between chloroacetic acid and a large excess of allylamine, offered a more economically viable route to the compound.[1]

The profound biological impact of allylglycine was brought to the forefront in the mid-20th century. A pivotal 1965 paper by McFarland and Wainer in Life Sciences formally detailed the "convulsant properties of allylglycine," establishing its identity as a potent central nervous system stimulant.[2] This discovery marked a turning point, shifting the perception of allylglycine from a chemical curiosity to a powerful tool for probing the mechanisms of neuronal excitability and seizures.[3][4]

The Core Mechanism: Unraveling the Inhibition of GABA Synthesis

The convulsant action of allylglycine is a direct consequence of its interference with the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[4] Allylglycine's primary target is glutamate decarboxylase (GAD) , the pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of glutamate to GABA.[3][5] By inhibiting GAD, allylglycine leads to a rapid depletion of GABA levels in the brain, which disrupts the delicate balance between excitation and inhibition, resulting in neuronal hyperexcitability and seizures.[3][5]

Interestingly, (+)-allylglycine itself is a relatively weak inhibitor of GAD in vitro.[3] Its potent convulsant effects in vivo are primarily attributed to its metabolic conversion to 2-keto-4-pentenoic acid (KPA) .[3] This active metabolite acts as a "suicide inhibitor" of GAD.

The proposed mechanism of irreversible inhibition by KPA is as follows:

-

Metabolic Conversion : (+)-Allylglycine is metabolized by a transaminase to its corresponding α-keto acid, KPA.[3]

-

Active Site Entry : KPA, being a structural analog of the natural substrate L-glutamate, enters the active site of GAD.[3]

-

Irreversible Inhibition : Inside the active site, KPA interacts with the PLP cofactor, leading to the formation of a covalent adduct that irreversibly inactivates the enzyme.[3]

This targeted disruption of the GABAergic system has made allylglycine an invaluable experimental model for epilepsy research, allowing scientists to study seizure mechanisms and screen potential anticonvulsant drugs.[5][6][7][8]

Stereoisomer Specificity

The biological activity of allylglycine is stereospecific. The L-isomer, L-allylglycine, is significantly more potent in inducing seizures than the D-isomer.[9] Studies in photosensitive baboons have shown that D-allylglycine's activity is largely confined to the brain stem and cerebellum, regions where the enzyme D-amino acid oxidase is present to metabolize it into an active GAD inhibitor.[9] This stereoselectivity underscores the specific enzymatic interactions that govern its mechanism of action.

Evolution of Synthesis: From Racemates to Asymmetric Precision

The journey of allylglycine synthesis reflects the broader advancements in organic chemistry, moving from simple, racemic preparations to highly sophisticated stereoselective methods.

Early Synthetic Routes

As mentioned, pre-1947 methods involved reacting allylamine with bromo- or chloro-acetic acid derivatives, followed by hydrolysis.[1] The 1947 patent improved upon this by using a large excess of allylamine to drive the reaction with chloroacetic acid to completion in a single step, albeit still producing a racemic mixture (DL-allylglycine).[1]

Modern Asymmetric Synthesis

The need for enantiomerically pure L- and D-allylglycine, particularly for structure-activity relationship studies and for use as chiral building blocks, spurred the development of asymmetric synthetic routes. Modern approaches for synthesizing allylglycine and its derivatives with high stereochemical control include:

-

Chiral Auxiliaries : Utilizing chiral auxiliaries to direct the stereoselective alkylation of glycine enolates.

-

Catalytic Asymmetric Synthesis : Employing chiral catalysts, such as nickel/pybox complexes, for enantioconvergent cross-coupling of racemic α-haloglycine derivatives with alkylzinc reagents.[10] This method offers high enantioselectivity under mild, practical conditions.[10]

-

Enzymatic Synthesis : Using proteases to catalyze the stereoselective synthesis of dipeptides containing allylglycine, which can then be hydrolyzed to yield the enantiomerically pure amino acid.[11] For example, chymotrypsin can use DL-allylglycine ethyl ester as an acyl acceptor in a stereoselective manner.[11]

-

Stereochemical Inversion : Synthesizing one enantiomer and then using chemical methods to invert the stereocenter to obtain the other.

These advanced methods provide access to optically pure allylglycine derivatives, which are crucial for both neuroscientific research and the synthesis of complex peptides.[12][13]

Allylglycine Derivatives in Peptide Chemistry and Drug Discovery

Beyond its role as a convulsant, the allyl group in allylglycine provides a versatile chemical handle, making it a valuable unnatural amino acid for peptide synthesis and modification.[14] Its side chain is orthogonal to standard Boc and Fmoc protecting groups used in solid-phase peptide synthesis (SPPS), allowing for selective chemical manipulation.[14]

Key Applications in Peptide Synthesis:

-

Peptide Macrocyclization : The allyl group can participate in ring-closing metathesis reactions to form cyclic peptides.[14] Cyclization can enhance peptide stability, receptor affinity, and metabolic resistance.[15]

-

Cross-Metathesis : The terminal alkene of the allyl group can be reacted with other olefins using ruthenium catalysts to introduce a wide array of functionalities, such as fluorescent probes, glycosides, or lipophilic chains.[14]

-

Thiol-ene "Click" Chemistry : The allyl group undergoes efficient and specific reactions with thiols, providing another avenue for conjugating various molecules to the peptide backbone.[14]

The incorporation of allylglycine into peptides allows for the creation of novel structures with tailored properties, a significant advantage in the development of new peptide-based therapeutics.[16][17]

Experimental Protocols and Data

Data Presentation: Quantitative Seizure Induction Data

| Parameter | Value | Animal Model | Route of Administration | Reference |

| ED₅₀ for Seizures | 1.0 mmol/kg | Mice | Intraperitoneal (i.p.) | [6] |

| Effective Dose (100% recurrent clonic seizures) | 300 mg/kg | Mice | Not Specified | [6] |

| Latency to Seizure Onset | 44 - 240 minutes | Mice | Intraperitoneal (i.p.) | [6] |

| Maximal GAD Inhibition | 40 - 60% | Mice | Intraperitoneal (i.p.) | [6] |

| Effective Dose (Focal & Tonic Extension Seizures) | 100-250 mg/kg | Rats | Intraperitoneal (i.p.) | [5][18] |

| Effective Concentration Range (Seizures) | 30 - 300 mM | Zebrafish Larvae | Immersion | [6] |

Note: Female rats have been shown to be more susceptible to allylglycine-induced seizures.[5][18]

Experimental Protocol 1: Induction of Seizures in Mice

This protocol outlines the procedure for inducing seizures in mice using (+)-allylglycine for the purpose of studying seizure phenomenology or screening anticonvulsant compounds.[6][19]

Materials:

-

(+)-Allylglycine powder

-

Sterile 0.9% saline solution

-

Sterile vials

-

Vortex mixer

-

Animal scale

-

Syringes and needles for intraperitoneal (IP) injection

-

Individual observation chambers

-

Timer

Procedure:

-

Solution Preparation :

-

Calculate the required amount of (+)-allylglycine based on the desired dose (e.g., 1.0 mmol/kg or ~115 mg/kg) and the number of animals.

-

Aseptically weigh the (+)-allylglycine powder and transfer it to a sterile vial.

-

Add the calculated volume of sterile 0.9% saline to achieve the desired final concentration (e.g., for a 10 mL/kg injection volume, a 11.5 mg/mL solution is needed).

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming may aid dissolution. Prepare the solution fresh on the day of the experiment.[6]

-

-

Animal Handling and Injection :

-

Acclimate adult mice (e.g., C57BL/6, 8-12 weeks old) to the experimental room for at least 1 hour.

-

Weigh each mouse accurately to calculate the precise injection volume.

-

Administer the calculated dose of the (+)-allylglycine solution via intraperitoneal (IP) injection.

-

-

Behavioral Observation and Seizure Scoring :

-

Immediately after injection, place the mouse in an individual observation chamber.

-

Start the timer and begin continuous observation for a predetermined period (e.g., 2-4 hours).

-

Score seizure severity at regular intervals (e.g., every 5 minutes) using a standardized scale, such as the modified Racine scale for mice.

-

Modified Racine Scale for Seizure Scoring in Mice:

-

Stage 1 : Immobility, mouth and facial movements.

-

Stage 2 : Head nodding.

-

Stage 3 : Forelimb clonus.

-

Stage 4 : Rearing with forelimb clonus.

-

Stage 5 : Rearing and falling (loss of postural control) with generalized tonic-clonic seizures.

Experimental Protocol 2: In Vitro GAD Inhibition Assay (HPLC-based)

This protocol describes a non-radioactive method to measure GAD activity and its inhibition by quantifying the GABA produced using HPLC.[3]

Materials:

-

Brain tissue homogenate (as the source of GAD)

-

(+)-Allylglycine or its active metabolite, KPA

-

L-Glutamate (substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

Reaction buffer (e.g., potassium phosphate buffer with 2-mercaptoethanol)

-

Perchloric acid (for reaction termination)

-

Potassium carbonate (for neutralization)

-

o-phthalaldehyde (OPA) reagent (for derivatization)

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

Procedure:

-

Enzyme Preparation : Prepare a crude GAD extract from brain tissue homogenate.

-

Pre-incubation : Pre-incubate the enzyme preparation with varying concentrations of the inhibitor ((+)-allylglycine or KPA) for a specified time (e.g., 15 minutes) at 37°C.

-

Enzymatic Reaction : Initiate the reaction by adding L-glutamate and PLP to the enzyme-inhibitor mixture. Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination and Sample Preparation :

-

Stop the reaction by adding cold perchloric acid.

-

Neutralize the mixture with potassium carbonate.

-

Centrifuge to pellet the precipitated protein and potassium perchlorate.

-

Collect the supernatant.

-

-

Derivatization :

-

Mix an aliquot of the supernatant with OPA reagent to fluorescently label the primary amine of GABA.

-

Incubate for a short, precise time (e.g., 2 minutes) at room temperature, protected from light.[20]

-

-

HPLC Analysis :

-

Inject the derivatized sample into the HPLC system.

-

Separate the derivatized GABA from other amino acids using an appropriate mobile phase gradient.

-

Detect the fluorescent GABA derivative using an excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.[20]

-

-

Quantification : Quantify the GABA peak area against a standard curve generated from known GABA concentrations. Calculate GAD activity as the amount of GABA produced per unit time per amount of protein.

Experimental Protocol 3: Solid-Phase Peptide Synthesis (SPPS) - Boc Chemistry

This protocol outlines the manual incorporation of an N-Boc-(+)-allylglycine residue into a peptide chain on a solid support.[14]

Materials:

-

MBHA resin (or other suitable resin for C-terminal amide)

-

N-Boc-(+)-allylglycine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU)

-

N,N-Dimethylformamide (DMF)

-

Reaction vessel for manual SPPS

Procedure:

-

Resin Swelling : Swell the resin in DCM in the reaction vessel.

-

Deprotection : Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with 50% TFA in DCM for 30 minutes.

-

Washing : Wash the resin thoroughly with DCM, followed by DMF.

-

Neutralization : Neutralize the resin with 10% DIEA in DMF, followed by washing with DMF.

-

Coupling :

-

In a separate vial, pre-activate N-Boc-(+)-allylglycine (2-4 equivalents relative to resin loading) with HBTU and DIEA in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake or agitate the reaction vessel for 1-2 hours to ensure complete coupling.

-

-

Washing : Wash the resin thoroughly with DMF and DCM.

-

Repeat : Repeat steps 2-6 for each subsequent amino acid to be added to the peptide chain.

Visualizations

Mechanism of Action and Downstream Effects

Caption: Downstream effects of GAD inhibition by (+)-allylglycine.

General Workflow for In Vitro GAD Inhibition Assays

Caption: General workflow for in vitro GAD inhibition assays.

Conclusion

From its origins as a chemical synthesized via costly and inefficient methods, allylglycine has charted a remarkable course to become a cornerstone of both fundamental neuroscience and advanced peptide chemistry. Its reliable induction of seizures through the well-elucidated mechanism of GAD inhibition has provided decades of invaluable insights into the pathophysiology of epilepsy and the critical role of the GABAergic system in maintaining central nervous system homeostasis. Simultaneously, the chemical versatility of its allyl side chain has been embraced by peptide chemists, enabling the synthesis of modified peptides with enhanced stability and novel functionalities. The history of allylglycine is a testament to how a single molecule can bridge disparate scientific fields, offering powerful tools to explore complex biological questions and to engineer novel therapeutic agents. As synthetic methodologies become even more refined and our understanding of neurological and peptide-mediated processes deepens, the legacy of allylglycine and the potential of its derivatives are set to expand even further.

References

- 1. US2425283A - Preparation of allylglycine - Google Patents [patents.google.com]

- 2. Convulsant properties of allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Allylglycine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. THE EFFECT OF dl‐ALLYLGLYCINE ON POLYAMINE AND GABA METABOLISM IN MOUSE BRAIN | Semantic Scholar [semanticscholar.org]

- 8. Effects of some anti-epileptic, neuroleptic and gabaminergic drugs on convulsions induced by D,L-allylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proconvulsant, convulsant and other actions of the D- and L-stereoisomers of allylglycine in the photosensitive baboon, Papio papio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]

- 11. Enzymatic synthesis of peptides containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. qyaobio.com [qyaobio.com]

- 14. benchchem.com [benchchem.com]

- 15. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. research.monash.edu [research.monash.edu]

- 18. Allylglycine-induced seizures in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

Beyond the Canonical 20: A Technical Guide to Emerging Research Frontiers for Novel Amino Acids

Executive Summary

The central dogma of molecular biology, elegant in its depiction of information flow from DNA to protein, is predicated on a finite alphabet of twenty canonical amino acids. While this set has enabled the vast diversity of life, it also represents a fundamental constraint on protein function and design. Genetic Code Expansion (GCE) technology shatters this limitation by enabling the site-specific incorporation of novel, non-canonical amino acids (ncAAs) into proteins.[1][2] This guide provides a technical deep-dive for researchers, scientists, and drug development professionals into the core methodologies and burgeoning research areas powered by this transformative capability. We will move beyond a mere listing of possibilities, instead focusing on the causal logic behind experimental design and the practical applications that are actively shaping the future of medicine and materials science.[1][2]

The Core Directive: Why Expand the Genetic Code?

The 20 canonical amino acids provide a foundational toolkit of chemical functionalities—hydrophobic, hydrophilic, acidic, basic, and aromatic groups. However, this toolkit lacks the precision and diversity required to answer some of modern biology's most complex questions and to engineer next-generation therapeutics.[3][4] The ability to install ncAAs with bespoke functionalities offers unprecedented control over protein structure and function.[3][4] This opens avenues to:

-

Introduce Novel Chemical Moieties: Equip proteins with bioorthogonal handles for specific conjugation, photo-crosslinkers to trap transient interactions, or spectroscopic probes to visualize cellular processes in real-time.[][6]

-

Mimic Post-Translational Modifications (PTMs): Generate homogenous proteins with specific PTMs (e.g., acetylation, phosphorylation) to dissect their regulatory roles, a task often confounded by the heterogeneity of native protein populations.[6]

-

Enhance Therapeutic Properties: Engineer proteins with improved stability, tailored pharmacokinetic profiles, and novel catalytic activities for drug development.[3][4][]

The power of GCE lies in its precision. Unlike traditional post-translational chemical modifications that often target multiple residues (e.g., lysines, cysteines) non-specifically, GCE allows for the insertion of a single ncAA at a predetermined site.[7] This atomic-level control is the key to creating truly novel and functional biomolecules.

The Machinery of Expansion: Orthogonal Translation Systems

The cornerstone of GCE is the orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair .[1][2] This engineered pair functions independently of the host cell's endogenous translational machinery, ensuring that the ncAA is uniquely charged onto its cognate tRNA and delivered to the ribosome in response to a reassigned codon.[1][2]

Causality: The term "orthogonal" is critical. The engineered aaRS must not recognize any of the host's native tRNAs, and the engineered tRNA must not be a substrate for any of the host's native synthetases.[8] This mutual exclusivity prevents the misincorporation of the ncAA at unintended sites and the mischarging of the orthogonal tRNA with canonical amino acids.

The most common strategy for codon reassignment is amber stop codon (UAG) suppression .[9][10] The UAG codon, being the least frequently used stop codon in many organisms like E. coli, is mutated into the gene of interest at the desired incorporation site.[9][10] The orthogonal tRNA is engineered with a complementary CUA anticodon loop, allowing it to recognize the UAG codon and deliver the ncAA, thereby "suppressing" translation termination and enabling read-through.[11]

References

- 1. Genetic Code Expansion: Recent Developments and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. biosynth.com [biosynth.com]

- 4. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic Code Expansion | GCE4All [gce4all.oregonstate.edu]

- 7. Expanded genetic code - Wikipedia [en.wikipedia.org]

- 8. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. badran.scripps.edu [badran.scripps.edu]

- 10. Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Incorporation of synthetic amino acids into proteins at specific sites | 理化学研究所 ライフサイエンス技術基盤研究センター [clst.riken.jp]

Methodological & Application

Application Note & Protocol: A Robust Synthesis of (S)-2-Aminonon-8-enoic Acid via Olefin Cross-Metathesis

Abstract: This document provides a comprehensive guide for the synthesis of (S)-2-aminonon-8-enoic acid, a valuable unnatural amino acid (UAA), starting from the readily available chiral building block, (S)-allylglycine. The core of this synthetic strategy is a highly efficient olefin cross-metathesis reaction, catalyzed by a Grubbs-type ruthenium complex. We present a detailed, step-by-step protocol, from the necessary protection of the starting material to the final deprotection and purification of the target molecule. This guide is designed for researchers in synthetic chemistry and drug development, offering not only a reproducible methodology but also critical insights into the rationale behind experimental choices, potential challenges, and troubleshooting strategies.

Introduction and Strategic Overview

Unnatural amino acids (UAAs) are indispensable tools in modern chemical biology and medicinal chemistry. Their incorporation into peptides and other bioactive molecules can confer enhanced proteolytic stability, enforce specific secondary structures, and introduce novel functionalities for probing biological systems. This compound, with its extended alkenyl side chain, is a versatile building block for constructing complex molecular architectures and stapled peptides.

The synthetic approach detailed herein leverages the power of olefin cross-metathesis, a Nobel Prize-winning reaction renowned for its functional group tolerance and efficiency in forming carbon-carbon double bonds.[1][2] Our strategy employs (S)-allylglycine as the chiral source and 1-heptene as the coupling partner to construct the nine-carbon backbone.

The overall synthetic pathway involves three key stages:

-

Protection: The amine and carboxylic acid functionalities of (S)-allylglycine are masked as a tert-butoxycarbonyl (Boc) carbamate and a methyl ester, respectively. This is crucial to prevent unwanted side reactions and improve solubility in the organic solvents required for metathesis.[3]

-

Olefin Cross-Metathesis: The N-Boc-(S)-allylglycine methyl ester is reacted with 1-heptene in the presence of a second-generation Grubbs catalyst to form the desired C-C bond, yielding the protected precursor of the target molecule.[4][5]

-

Deprotection and Purification: The Boc and methyl ester protecting groups are sequentially removed, followed by purification to yield the final, enantiopure this compound.

Figure 1. High-level workflow for the synthesis.

Mechanistic Insight: The Cross-Metathesis Catalytic Cycle

The key transformation in this synthesis is the ruthenium-catalyzed cross-metathesis. The reaction proceeds via a well-established catalytic cycle involving the formation of metallacyclobutane intermediates. The use of a second-generation Grubbs catalyst is advantageous due to its high reactivity and stability, which is conferred by the N-heterocyclic carbene (NHC) ligand.

The cycle begins with the reaction of the precatalyst with 1-heptene (the more abundant, less sterically hindered olefin) to generate the active methylidene catalyst. This species then reacts with the protected allylglycine to form a ruthenacyclobutane intermediate. This intermediate can then undergo a retro [2+2] cycloaddition to release the desired product and regenerate a ruthenium carbene, which continues the catalytic cycle. The release of volatile ethylene as a byproduct helps to drive the reaction equilibrium towards the products.[1][3]

Figure 2. Simplified catalytic cycle for cross-metathesis.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Protection of (S)-Allylglycine

This two-step protocol protects the amine and carboxylic acid functionalities.

1A: N-Boc Protection of (S)-Allylglycine

-

Dissolve (S)-allylglycine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until dissolved.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 12-16 hours. Monitor by TLC (thin-layer chromatography).

-

Once the starting material is consumed, acidify the aqueous solution to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-(S)-allylglycine as a solid, which can be used without further purification.

1B: Methyl Esterification [6][7]

-

Dissolve the crude N-Boc-(S)-allylglycine (1.0 eq) in anhydrous methanol (MeOH).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise via syringe. Caution: Exothermic reaction, produces HCl gas.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to give N-Boc-(S)-allylglycine methyl ester. Purify by flash column chromatography if necessary.

| Reagent/Product | Molar Mass ( g/mol ) | Key Properties |

| (S)-Allylglycine | 115.13 | Chiral starting material[8] |

| Di-tert-butyl dicarbonate | 218.25 | Boc-protecting agent |

| N-Boc-(S)-allylglycine methyl ester | 229.28 | Metathesis substrate |

Protocol 2: Olefin Cross-Metathesis

This is the key bond-forming step. It is critical to use anhydrous, degassed solvent and maintain an inert atmosphere to prevent catalyst deactivation.

-

Add N-Boc-(S)-allylglycine methyl ester (1.0 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Place the flask under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous, degassed dichloromethane (DCM) via cannula or syringe.

-

Add 1-heptene (3.0-5.0 eq). The excess helps to favor the cross-metathesis product over the homodimerization of the allylglycine derivative.

-

Add Grubbs' second-generation catalyst (1-5 mol%).

-

Heat the reaction mixture to reflux (approx. 40 °C) and stir for 8-12 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to remove the ruthenium catalyst and any side products.

| Parameter | Recommended Value | Rationale |

| Catalyst | Grubbs' 2nd Gen. | High activity and functional group tolerance.[4] |

| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost and ease of removal. |

| Solvent | Anhydrous DCM | Good substrate solubility and inert to the catalyst. |

| 1-Heptene eq. | 3.0 - 5.0 | Drives equilibrium towards the cross-product. |

| Atmosphere | Argon or Nitrogen | Prevents oxidative deactivation of the Ru catalyst. |

| Temperature | Reflux (~40 °C) | Provides sufficient thermal energy to drive the reaction. |

Protocol 3: Final Deprotection

This two-step sequence removes the protecting groups to reveal the final amino acid.

3A: Saponification of the Methyl Ester

-

Dissolve the purified, protected product (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq).

-

Stir at room temperature for 2-4 hours, monitoring by TLC.

-

Once the ester is hydrolyzed, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the N-Boc protected acid with ethyl acetate (3x).

-

Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected acid.

3B: Removal of the N-Boc Group

-

Dissolve the N-Boc protected acid from the previous step in anhydrous DCM.

-

Add trifluoroacetic acid (TFA, 10-20 eq) at 0 °C. Caution: Strong acid.

-

Stir the mixture at room temperature for 1-2 hours.

-

Remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

-

The crude product is obtained as a TFA salt.

Protocol 4: Purification of this compound

Purification is typically achieved using ion-exchange chromatography to isolate the zwitterionic amino acid.

-

Prepare a column with a strong cation-exchange resin (e.g., Dowex 50WX8), and wash thoroughly with deionized water.

-

Dissolve the crude TFA salt in a minimal amount of water and load it onto the column.

-

Wash the column with deionized water to remove any neutral or anionic impurities.

-

Elute the desired amino acid using an aqueous ammonia solution (e.g., 2% NH₄OH).

-

Collect the fractions and monitor for the presence of the product using a ninhydrin stain on a TLC plate.

-

Combine the product-containing fractions and lyophilize (freeze-dry) to obtain the pure this compound as a white solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and polarimetry to confirm its structure and enantiopurity.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low/No Yield in Metathesis | 1. Inactive catalyst. 2. Presence of oxygen or moisture. 3. Impurities in starting materials. | 1. Use fresh catalyst from a reputable source. 2. Ensure solvent is anhydrous and degassed; maintain a strict inert atmosphere. 3. Purify starting materials before the reaction. |

| Formation of Homodimers | 1. Insufficient excess of 1-heptene. 2. Low reaction concentration. | 1. Increase the equivalents of 1-heptene (up to 5 eq). 2. Run the reaction at a higher concentration (e.g., 0.1 M). |

| Incomplete Deprotection | 1. Insufficient deprotection reagent. 2. Short reaction time. | 1. Increase the equivalents of LiOH or TFA. 2. Extend the reaction time and monitor carefully by TLC. |

| Difficulty Removing Ruthenium | Residual catalyst complexes co-elute with the product. | 1. After the metathesis step, stir the crude reaction mixture with a ruthenium scavenger (e.g., activated charcoal, triphenylphosphine) before chromatography. |

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound from (S)-allylglycine. The strategic use of olefin cross-metathesis offers a powerful tool for carbon-carbon bond formation, enabling access to a wide range of structurally diverse unnatural amino acids. By understanding the rationale behind each step and anticipating potential challenges, researchers can confidently apply this methodology to advance their projects in peptide chemistry and drug discovery.

References

- 1. Cross Metathesis [organic-chemistry.org]

- 2. Olefin Metathesis for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cross-metathesis of unsaturated α-amino acid derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Asymmetric Synthesis of Unsaturated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsaturated amino acids are a class of non-proteinogenic amino acids that serve as invaluable building blocks in modern drug discovery and chemical biology. Their unique structural motifs, featuring carbon-carbon double bonds, impart conformational constraints and provide synthetic handles for further chemical modification. The stereochemistry of these molecules is paramount, as different enantiomers can exhibit dramatically different biological activities. Consequently, the development of robust and efficient methods for their asymmetric synthesis is a topic of significant academic and industrial research.

This guide, designed for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, provides an in-depth exploration of key methodologies for the asymmetric synthesis of various unsaturated amino acids. Eschewing a rigid template, this document is structured to provide a comprehensive and practical understanding of the underlying principles, field-proven insights, and detailed experimental protocols for several powerful synthetic strategies.

I. Asymmetric Hydrogenation of Dehydroamino Acid Precursors

Asymmetric hydrogenation of prochiral dehydroamino acid derivatives is one of the most reliable and widely used methods for accessing a variety of chiral α-amino acids, including those with unsaturation in their side chains. This approach relies on the use of chiral transition metal catalysts, most notably rhodium complexes with chiral phosphine ligands, to stereoselectively deliver hydrogen across the double bond of the dehydroamino acid precursor.

A. Scientific Principles and Mechanistic Insights

The enantioselectivity of rhodium-catalyzed asymmetric hydrogenation is dictated by the chiral ligand coordinated to the metal center. The substrate, a dehydroamino acid derivative, coordinates to the chiral rhodium catalyst to form a catalyst-substrate complex. The stereochemical outcome is determined by the facial selectivity of the subsequent oxidative addition of hydrogen and the migratory insertion of the olefin into the Rh-H bond. Two primary mechanistic pathways are often discussed: the "unsaturated" pathway and the "dihydride" pathway. In both cases, the steric and electronic properties of the chiral ligand create a significant energy difference between the diastereomeric transition states, leading to the preferential formation of one enantiomer.[1][2]

Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation

Caption: General workflow for asymmetric hydrogenation.

B. Application Note: Synthesis of Enantioenriched Phenylalanine Derivatives

This protocol details the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate to produce N-acetyl-L-phenylalanine methyl ester, a precursor to L-phenylalanine. The use of a rhodium catalyst with a chiral bisphosphine ligand, such as (R,R)-Ph-BPE, allows for high enantioselectivity.

C. Detailed Experimental Protocol

Materials and Equipment:

-

Methyl (Z)-α-acetamidocinnamate

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

(R,R)-Ph-BPE (or other suitable chiral bisphosphine ligand)

-

Anhydrous, degassed methanol

-

High-pressure hydrogenation vessel (autoclave)

-

Magnetic stirrer and stir bar

-

Schlenk flask and standard Schlenk line techniques

-

Silica gel for column chromatography

-